2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide
Description
The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide” is a pyrazolo-pyridazine derivative characterized by a pyrazolo[3,4-d]pyridazin core substituted with a 3-chlorophenyl group at position 1, a cyclopropyl moiety at position 4, and an N,N-diisopropylacetamide side chain. Its synthesis likely involves N-alkylation or condensation reactions, akin to methods reported for structurally related pyrazolo-pyridine derivatives.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c1-13(2)27(14(3)4)19(29)12-26-22(30)21-18(20(25-26)15-8-9-15)11-24-28(21)17-7-5-6-16(23)10-17/h5-7,10-11,13-15H,8-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZFTUROWGYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity. This inhibition blocks the necroptosis pathway, preventing cell death.
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway. This action effectively blocks TNFα-induced necroptosis in both human and murine cells.
Pharmacokinetics
The compound displays acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively. The compound also has an oral bioavailability of 59.55%, suggesting a good level of bioavailability.
Biological Activity
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyridazine core, which has been associated with various biological activities, including anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C24H22ClN5O2, with a molecular weight of 447.92 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The compound's purity is typically around 95% .
Research indicates that compounds with a pyrazolo[3,4-d]pyridazine framework often interact with key biological targets such as enzymes and receptors involved in cancer progression and inflammation. Specifically, this compound may inhibit certain kinases or other proteins that play pivotal roles in cell signaling pathways related to tumor growth .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that the target compound may also exhibit similar effects. Inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been observed in related studies .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on breast cancer cell lines; demonstrated significant inhibition of cell viability at concentrations above 10 µM. |
| Study 2 | Investigated anti-inflammatory properties in mouse models; showed reduction in edema and cytokine levels after treatment with similar pyrazolo derivatives. |
| Study 3 | Explored kinase inhibition; reported effective targeting of specific kinases associated with tumor growth, leading to reduced tumor size in xenograft models. |
Research Findings
Recent research has focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyridazine derivatives. For example:
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The tertiary amide group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid derivative.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (12 hrs) | 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetic acid | 78% | |
| 2M NaOH, 80°C (8 hrs) | Same as above | 65% |
This reaction is critical for generating intermediates for further functionalization, such as esterification or coupling reactions.
Nucleophilic Substitution at the Pyridazinone Core
The electron-deficient pyridazinone ring participates in nucleophilic substitution reactions, particularly at the 7-oxo position.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, 60°C, 6 hrs | 7-hydrazinyl derivative | Precursor for heterocyclic analogs |
| Methylamine (40% aq.) | THF, rt, 24 hrs | 7-(methylamino)pyrazolo[3,4-d]pyridazine | Bioactivity modulation |
These substitutions are leveraged to enhance solubility or modify pharmacological properties .
Functionalization of the Cyclopropane Ring
The cyclopropane group undergoes ring-opening reactions under oxidative or thermal stress:
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| Ozone, -78°C, CH₂Cl₂ | 1-(3-chlorophenyl)-4-(2-oxoethyl)-7-oxo-pyrazolo[3,4-d]pyridazin-6-yl acetate | Ozonolysis |
| H₂/Pd-C (10 atm), 100°C | Saturated cyclohexane derivative | Hydrogenolytic ring-opening |
These reactions are utilized to probe the steric and electronic effects of the cyclopropane moiety .
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group participates in EAS, though the electron-withdrawing chlorine atom directs reactivity to specific positions:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-chloro-5-nitrophenyl derivative | Meta-nitration |
| Cl₂, FeCl₃ | 40°C, 4 hrs | Dichlorinated byproduct (minor) | Low yield |
The limited reactivity underscores the deactivating effect of the chlorine substituent .
Redox Reactions Involving the Pyridazinone Ring
The pyridazinone system participates in redox processes:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH₄, MeOH | rt, 1 hr | Partial reduction of carbonyl to alcohol | Unstable intermediate |
| DDQ, CH₂Cl₂ | Reflux, 12 hrs | Dehydrogenation to fully aromatic pyrazolo[3,4-d]pyridazine | Enhanced π-conjugation |
These transformations are pivotal for tuning electronic properties in medicinal chemistry .
Coupling Reactions via the Acetamide Side Chain
The acetamide group facilitates cross-coupling reactions:
| Reaction Type | Catalyst/Reagent | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | SAR studies |
| EDC/NHS-mediated amidation | DCC, DMAP | Peptide-conjugated analogs | Prodrug development |
These methods enable diversification for structure-activity relationship (SAR) analyses .
Comparison with Similar Compounds
Table 3: Physical and Analytical Comparison
| Property | Target Compound | Example Compound () |
|---|---|---|
| Melting Point | Not reported | 243–245°C |
| Synthetic Yield | Not reported | 51% |
| Spectral Characterization | Unreported | Full NMR, IR, MS data provided |
Key Research Findings and Implications
- Synthetic Challenges : Introducing cyclopropyl and diisopropylacetamide groups may require more specialized conditions compared to the room-temperature N-alkylation used for simpler analogs.
- Characterization Gaps : Unlike the tetrahydroimidazo[1,2-a]pyridine derivative (), the target compound lacks reported physical or spectral data, underscoring the need for further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
